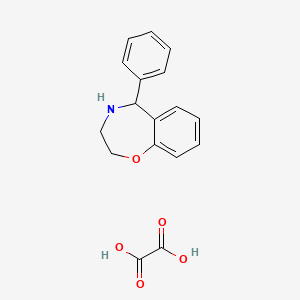

5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine; oxalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a chemical compound . It is a derivative of 2,3,4,5-tetrahydro-1H-pyrido . This compound has been studied for its potential anti-tumor activity .

Synthesis Analysis

The synthesis of 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has been established based on spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis

The chemical reactions involving 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine include its conversion to the corresponding N-amino derivatives .Aplicaciones Científicas De Investigación

Anticancer Properties

Benzoxazepine derivatives, including 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, have been investigated for their anticancer activity. Notably, compounds like 4-[(E)-2-(2-chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine (RS03) and RS12 displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells. RS03, in particular, exhibited an impressive IC50 value of 15 µM in MCF-7 cells. These compounds induced cell cycle arrest in the G2/M phase and showed limited toxicity against noncancerous breast cells (MCF-10A) .

Synthetic Chemistry and Drug Design

Benzoxazepines are synthesized using various methods, such as microwave heating, cyclization of substituted isoindole derivatives, and esterification of biologically active salicylanilides. These compounds serve as valuable scaffolds for designing novel drugs due to their diverse chemical properties .

Biological and Clinical Applications

Indole derivatives, including benzoxazepines, exhibit pharmacological activities. While not specific to 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, indole-based compounds are of wide interest. For instance, indole-3-acetic acid, a plant hormone derived from tryptophan, plays a crucial role in plant growth and development .

Computational Studies

Researchers have used computational tools (such as CDOKER connected with Accelrys Discovery Studio) to elucidate the binding modes of benzoxazepine compounds in tyrosine kinase ligand binding regions. These studies aid in understanding their interactions with biological targets .

Other Applications

While the above fields highlight key applications, benzoxazepines may also find use in other areas, such as materials science, organic synthesis, and environmental monitoring .

Mecanismo De Acción

Target of Action

Benzoxazepine derivatives, which include 5-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, have been evaluated for their anticancer properties in breast cancer cells .

Mode of Action

Some benzoxazepine derivatives have shown potent cytotoxicity in both benign and metastatic breast cancer cells . These compounds were found to induce cell cycle arrest in the G2/M phase .

Biochemical Pathways

It is known that benzoxazepine derivatives can influence cell cycle progression, as evidenced by their ability to induce g2/m phase cell cycle arrest .

Result of Action

Some benzoxazepine derivatives have demonstrated potent cytotoxicity in breast cancer cells and have been found to induce cell cycle arrest .

Propiedades

IUPAC Name |

oxalic acid;5-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO.C2H2O4/c1-2-6-12(7-3-1)15-13-8-4-5-9-14(13)17-11-10-16-15;3-1(4)2(5)6/h1-9,15-16H,10-11H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAOQWFMNUBKMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C(N1)C3=CC=CC=C3.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine; oxalic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-3-(2-thienyl)-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2564310.png)

![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2564313.png)

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/no-structure.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2564321.png)

![7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2564323.png)

![2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2564331.png)

![4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2564333.png)